AlphaLISA Displacement: KDRLKZ-3 Exhibits >60‑Fold Weaker KLHDC2 Binding than the Most Potent Analog
In the same alphaLISA displacement assay format used to characterize the series, KDRLKZ-3 inhibits the interaction between KLHDC2 and its cognate peptide substrate with an IC₅₀ of 4.1 µM [1]. This contrasts sharply with the highly potent ligand KDRLKZ-2, which achieves an IC₅₀ of 0.068 µM . KDRLKZ-1 displays an intermediate potency of 0.21 µM [2]. The 60‑fold difference in potency between KDRLKZ-3 and KDRLKZ-2 within a single assay platform provides a robust window for discriminating on‑target from non‑specific cellular activity.
| Evidence Dimension | KLHDC2 Binding Potency (AlphaLISA displacement assay) |
|---|---|
| Target Compound Data | IC₅₀ = 4.1 µM |
| Comparator Or Baseline | KDRLKZ-2: IC₅₀ = 0.068 µM; KDRLKZ-1: IC₅₀ = 0.21 µM |
| Quantified Difference | ~60‑fold weaker than KDRLKZ-2; ~19.5‑fold weaker than KDRLKZ-1 |
| Conditions | AlphaLISA assay measuring displacement of a biotinylated peptide derived from the KLHDC2 substrate, SelK. |
Why This Matters
For procurement decisions, this quantifies the specific activity window available for experimental design—researchers requiring a truly inert negative control to match KDRLKZ-1 or KDRLKZ-2 must use KDRLKZ-3, not a structurally unrelated weak ligand.
- [1] MedChemExpress. KDRLKZ-3 (1NEG) Product Datasheet. Citing: Hickey CM, et al. Nat Struct Mol Biol. 2024. View Source
- [2] PeptideDB. KDRLKZ-1 Product Datasheet. Citing: Hickey CM, et al. Nat Struct Mol Biol. 2024. View Source
